PtdIns-(3,4)-P2 (1,2-dioctanoyl) (sodium salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

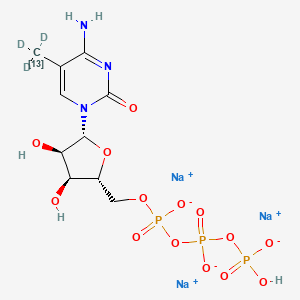

The phosphatidylinositols (PtdIns) represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3,4)-P2 (1,2-dioctanoyl) is a synthetic analog of natural PtdIns featuring C8:0 fatty acids at the sn-1 and sn-2 positions. The compound contains the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. The natural compound is the product of phosphorylation-dephosphorylation involving PtdIn 3-kinase and 5-phosphatases. The 3D-phosphorylated PtdIns are resistant to hydrolysis by phospholipase C.

Wissenschaftliche Forschungsanwendungen

Role in Cellular Processes

PtdIns-(3,4)-P2 plays a crucial role in various cellular processes. One of its significant functions involves the regulation of the ADP Ribosylation Factor Guanine Nucleotide Exchange (ARF GNE), which is central to intracellular membrane trafficking. The binding of PtdIns-(3,4,5)P3 to the pleckstrin homology (PH) domain of GRP1, a protein with a segment functioning as an ARF exchange factor, demonstrates the importance of PtdIns-(3,4,5)P3 in these processes. This binding enhances the ARF exchange activity of GRP1, highlighting the integral role of PtdIns-(3,4,5)P3 in cellular signaling and membrane dynamics (Klarlund et al., 1998).

Impact on Stress Response in Plants

In plant physiology, PtdIns-(3,4)-P2 is involved in the response to environmental stresses. Research on Arabidopsis has shown that PtdIns(4,5)P(2) synthesis increases rapidly in response to stressors like sodium chloride, potassium chloride, and sorbitol. This phenomenon indicates that PtdIns-(3,4)-P2 plays a part in the plant's adaptive response to salinity and osmotic stress, highlighting its role in stress signaling pathways in plants (Dewald et al., 2001).

Synthesis and Structural Analysis

The asymmetric synthesis of PtdIns-(3,4)-P2 derivatives, including dioctanoyl chains, has been a subject of study. This research is crucial for understanding the structural aspects of PtdIns-(3,4)-P2 and its derivatives, which is fundamental for further exploration of its roles and applications in biological systems (Jian Chen et al., 1998).

Visualization and Distribution in Cells

The development of methods to observe the distribution of PtdIns-(3,4)P2 in cells has been pivotal in understanding its cellular roles. A study used an electron microscopic method to observe PtdIns-(3,4)P2 distribution, providing insights into its function in signal transduction, endocytosis, and cell migration. This method allows for high-resolution observation, aiding in the comprehension of the physiological functions of PtdIns-(3,4)P2 (Aktar et al., 2017).

Influence on Synaptic Vesicle Trafficking

PtdIns-(3,4)-P2 is also significant in the regulation of synaptic vesicle trafficking in the brain. A decrease in its levels leads to synaptic defects, impacting various aspects of the synaptic vesicle cycle, including exocytosis and endocytosis. This points to the critical role of PtdIns-(3,4)-P2 in neural function and synaptic transmission (Di Paolo et al., 2004).

Regulation of Membrane Trafficking

The availability of PtdIns-(3,4)-P2 regulates various steps in the endocytic cycle in non-neuronal cells. It plays a role in multiple trafficking and sorting events during endocytosis, highlighting its broad impact on cellular functions (Kim et al., 2006).

Eigenschaften

Molekularformel |

C25H46O19P3 · 3Na |

|---|---|

Molekulargewicht |

812.5 |

InChI |

InChI=1S/C25H49O19P3.3Na/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-23-20(28)21(29)24(42-45(31,32)33)25(22(23)30)43-46(34,35)36;;;/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36);;;/q;3*+1/p-3/t17-,2 |

InChI-Schlüssel |

WIFRKINRFJNHBB-CCPODLHSSA-K |

SMILES |

O[C@H]1[C@H](OP([O-])(O)=O)[C@@H](O[P+]([O-])(O)=O)[C@@H](O)[C@@H](OP(OC[C@H](OC(CCCCCCC)=O)COC(CCCCCCC)=O)([O-])=O)[C@@H]1O.[Na+].[Na+].[Na] |

Synonyme |

DOPI-3,4-P2; Phosphatidylinositol-3,4-bisphosphate C-8 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.